![molecular formula C16H19BrN2O B5682916 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine](/img/structure/B5682916.png)
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine
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Overview
Description
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine, also known as BBFP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized by researchers at the University of California, San Francisco in the early 2000s. BBFP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine may act by inhibiting the activity of certain enzymes or receptors in cancer cells or the dopamine transporter in the brain.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. In the brain, 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to increase dopamine release and inhibit dopamine reuptake.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine in lab experiments is its high purity and stability. 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is also readily available from commercial suppliers. However, one of the limitations of using 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine. One direction is to further investigate its potential as a modulator of the dopamine transporter and its potential use in the treatment of addiction and other neurological disorders. Another direction is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Additionally, the development of more water-soluble derivatives of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine could improve its utility in lab experiments.
Synthesis Methods
The synthesis of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine involves the reaction between 3-bromobenzyl chloride and 4-(2-furylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine as a white crystalline solid with a melting point of 138-140°C. The purity of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has also been studied for its potential use as a modulator of the dopamine transporter, which is a target for the treatment of addiction and other neurological disorders.
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLGICDRBMKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine |
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